molecular formula C17H24ClNO2 B1205825 Tropanserin hydrochloride CAS No. 85181-38-0

Tropanserin hydrochloride

Cat. No.: B1205825
CAS No.: 85181-38-0
M. Wt: 309.8 g/mol
InChI Key: FBJOIDSZBBTUOV-JXMYBXCISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tropanserin hydrochloride can be synthesized by reacting tropine with 3,5-dimethylbenzoyl chloride . The reaction typically involves the use of an organic solvent and a base to facilitate the esterification process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various ester derivatives.

Scientific Research Applications

Tropanserin hydrochloride has been primarily studied for its potential in treating migraines due to its 5-HT3 receptor antagonism . . The compound’s selective antagonism makes it a valuable tool in studying serotonin-related pathways and disorders.

Properties

CAS No.

85181-38-0

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3;/h6-8,14-16H,4-5,9-10H2,1-3H3;1H/t14-,15+,16?;

InChI Key

FBJOIDSZBBTUOV-JXMYBXCISA-N

SMILES

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C.Cl

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl

Origin of Product

United States

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